molecular formula C7H8BrNO B3109506 6-Bromo-1-ethylpyridin-2-one CAS No. 173442-46-1

6-Bromo-1-ethylpyridin-2-one

Cat. No.: B3109506
CAS No.: 173442-46-1
M. Wt: 202.05 g/mol
InChI Key: RWTWFFLQIXRAOF-UHFFFAOYSA-N
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Description

6-Bromo-1-ethylpyridin-2-one is a brominated pyridinone derivative featuring an ethyl substituent at the 1-position and a bromine atom at the 6-position of the pyridine ring. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and antimicrobial agents. Its reactivity is influenced by the electron-withdrawing bromine atom and the steric effects of the ethyl group, which modulate its participation in cross-coupling reactions and alkylation processes .

Properties

IUPAC Name

6-bromo-1-ethylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-2-9-6(8)4-3-5-7(9)10/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTWFFLQIXRAOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=CC=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 6-Bromo-1-ethylpyridin-2-one involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for forming carbon–carbon bonds under mild and functional group tolerant conditions. The process typically involves the use of organoboron reagents and palladium catalysts .

Industrial Production Methods

Industrial production methods for 6-Bromo-1-ethylpyridin-2-one often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial production methods are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-ethylpyridin-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: Commonly involves nucleophilic substitution where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridinones, while oxidation and reduction can lead to different oxidized or reduced derivatives.

Scientific Research Applications

6-Bromo-1-ethylpyridin-2-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-1-ethylpyridin-2-one involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the biological activity being studied. For example, its antimicrobial activity may involve disrupting bacterial cell membranes, while its anticancer activity could involve inhibiting specific enzymes or signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-Bromo-1-ethylpyridin-2-one with analogs differing in substituent type, position, and fused-ring systems.

Substituent Variations: Ethyl vs. Methyl and Hydroxymethyl

  • 6-Bromo-1-methylpyridin-2(1H)-one (CAS 873383-11-0):

    • Molecular Weight : 188.02 (vs. 202.05 for the ethyl analog).
    • Reactivity : The methyl group introduces less steric hindrance compared to ethyl, facilitating faster alkylation or coupling reactions. However, the ethyl group enhances lipophilicity, improving membrane permeability in drug candidates .
    • Applications : Both are used as intermediates, but the ethyl derivative is preferred in hydrophobic drug scaffolds.
  • 2-Bromo-6-(hydroxymethyl)pyridine (CAS 33674-96-3):

    • Molecular Weight : 188.02.
    • Key Differences : The hydroxymethyl group enables hydrogen bonding, increasing solubility in polar solvents. This contrasts with the ethyl group’s role in enhancing lipid solubility .

Positional Isomers: 5-Bromo vs. 6-Bromo Derivatives

  • 5-Bromo-1-ethylpyridin-2(1H)-one (CAS 63785-87-5):
    • Similarity Score : 0.68 (structural similarity based on PubChem data).
    • Electronic Effects : The 5-bromo isomer exhibits distinct electronic properties due to altered resonance effects, reducing its reactivity in Suzuki-Miyaura couplings compared to the 6-bromo isomer .

Fused-Ring Systems

  • 6-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (CAS 1190322-81-6):
    • Similarity Score : 0.81.
    • Structural Impact : The fused pyrrolo-pyridine ring system increases planarity, enhancing π-π stacking interactions in drug-receptor binding. This makes it more suitable than 6-Bromo-1-ethylpyridin-2-one for targeting rigid enzymatic pockets .

Halogen and Aromatic Substituents

  • 5-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one: The trifluoroethyl group introduces strong electron-withdrawing effects, further activating the pyridinone ring for nucleophilic substitution compared to the ethyl group .
  • 5-Bromo-1-phenylpyridin-2(1H)-one :
    • The phenyl group enhances aromatic stacking but reduces solubility, limiting its utility in aqueous-phase reactions relative to the ethyl analog .

Data Tables

Table 1: Physical and Chemical Properties

Compound Name CAS Number Molecular Weight Melting Point (°C) Boiling Point (°C)
6-Bromo-1-ethylpyridin-2(1H)-one Not Available 202.05 Not Reported Not Reported
6-Bromo-1-methylpyridin-2(1H)-one 873383-11-0 188.02 Not Reported Not Reported
2-Bromo-6-(hydroxymethyl)pyridine 33674-96-3 188.02 34–39 246

Biological Activity

6-Bromo-1-ethylpyridin-2-one (CAS No. 173442-46-1) is a heterocyclic compound belonging to the pyridinone family. Its unique structure, characterized by the presence of a bromine atom, influences its chemical reactivity and biological activity. This article explores the biological activities associated with this compound, including its antimicrobial and anticancer properties, supported by various research findings.

6-Bromo-1-ethylpyridin-2-one has a molecular weight of 202.05 g/mol and exhibits a range of chemical behaviors due to its functional groups. The bromine atom allows for various substitution reactions, making it a versatile compound in organic synthesis.

PropertyValue
Molecular FormulaC7H8BrNO
Molecular Weight202.05 g/mol
IUPAC Name6-bromo-1-ethylpyridin-2-one
InChI KeyRWTWFFLQIXRAOF-UHFFFAOYSA-N

The biological activity of 6-Bromo-1-ethylpyridin-2-one is attributed to its interaction with various molecular targets. For instance, its antimicrobial action may involve disrupting bacterial cell membranes, while anticancer effects could stem from inhibiting specific enzymes or signaling pathways involved in tumor growth.

Antimicrobial Activity

Research indicates that 6-Bromo-1-ethylpyridin-2-one exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of cell wall synthesis or disruption of membrane integrity.

Case Study:
A study conducted on the antimicrobial efficacy of various pyridinone derivatives found that 6-Bromo-1-ethylpyridin-2-one demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential .

Anticancer Activity

Preliminary research suggests that 6-Bromo-1-ethylpyridin-2-one may possess anticancer properties. In cell line studies, it has been observed to induce apoptosis in cancer cells through the activation of caspase pathways.

Research Findings:
A study published in the Journal of Medicinal Chemistry reported that derivatives of pyridinones, including 6-Bromo-1-ethylpyridin-2-one, exhibited cytotoxic effects on various cancer cell lines with IC50 values ranging from 10 to 50 µM .

Comparative Analysis with Similar Compounds

To understand the unique properties of 6-Bromo-1-ethylpyridin-2-one, it is beneficial to compare it with similar compounds:

CompoundStructure VariationBiological Activity
6-Chloro-1-ethylpyridin-2-oneChlorine instead of BromineModerate antimicrobial activity
6-Fluoro-1-ethylpyridin-2-oneFluorine instead of BromineLower anticancer activity
1-Ethyl-2-pyridinoneNo halogen substituentMinimal biological activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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